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Technical Guide: 2,6-Diphenylpyrimidine-4(1H)thione and Its Isomers

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Compound of Interest		
Compound Name:	2,6-Diphenylpyrimidine-4(1H)- thione	
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An In-depth Examination of the Synthesis, Properties, and Biological Potential of Diphenylpyrimidine Thiones for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity commonly referred to as diphenylpyrimidine thione. While the user query specified **2,6- Diphenylpyrimidine-4(1H)-thione**, the preponderance of chemical literature and database entries correspond to its isomer, 4,6-diphenylpyrimidine-2(1H)-thione (CAS No: 32079-26-8). This document will focus on the synthesis, physicochemical properties, and potential biological activities of this well-documented isomer, which is a subject of interest in medicinal chemistry due to the broad pharmacological activities exhibited by the pyrimidine scaffold. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to support researchers in the fields of chemical synthesis and drug discovery.

Introduction and Nomenclature

The pyrimidine ring is a foundational heterocyclic scaffold in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The substitution of this core with phenyl groups and a thione moiety gives rise to compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities.



It is important to clarify a point of nomenclature. The user's topic of interest was "2,6-Diphenylpyrimidine-4(1H)-thione". However, the vast majority of scientific literature and chemical databases identify the principal isomer as 4,6-diphenyl-1H-pyrimidine-2-thione. The synthesis of this compound is well-documented, typically proceeding via the condensation of 1,3-diphenyl-2-propen-1-one (benzalacetophenone or chalcone) and thiourea. This guide will proceed with the data pertaining to this CAS-registered compound.

Chemical Structure and Properties

The structural and physicochemical properties of 4,6-diphenylpyrimidine-2(1H)-thione are summarized below.

Table 1: Physicochemical Properties of 4,6-diphenylpyrimidine-2(1H)-thione

Property	Value	
CAS Number	32079-26-8	
Molecular Formula	C16H12N2S	
Molecular Weight	264.34 g/mol	
IUPAC Name	4,6-diphenyl-1H-pyrimidine-2-thione	
Synonyms	4,6-Diphenyl-2-mercaptopyrimidine, 4,6- Diphenylpyrimidine-2-thiol	
Appearance	Solid (form may vary)	
Melting Point	156-158 °C	
Boiling Point	425.5 ± 48.0 °C (Predicted)	
Density	1.18 ± 0.1 g/cm³ (Predicted)	
рКа	6.75 ± 0.10 (Predicted)	
XLogP3	3.5	
InChl Key	YFOKEAIUZJMAMD-UHFFFAOYSA-N	



Synthesis and Experimental Protocols

The most common and efficient synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the cyclocondensation of a chalcone precursor with thiourea. Below are detailed protocols based on established literature.[1][2][3][4]

Primary Synthesis Route: Base-Catalyzed Cyclocondensation

This protocol details the reaction between a substituted chalcone and thiourea using a potassium hydroxide catalyst in methanol.[1]

Experimental Protocol:

- Reactant Preparation: In a suitable reaction vessel, dissolve the chalcone precursor (e.g., 4-(4-bromophenyl)-1-phenyl-2-propenone) (0.001 mol) in methanol (4 mL).
- Addition of Reagents: To the solution, add potassium hydroxide (0.001 mol, 0.056 g) and thiourea (0.001 mol, 0.076 g).
- Reaction Condition: The reaction mixture is refluxed for a period of 3-4 hours. The progress
 of the reaction should be monitored using Thin Layer Chromatography (TLC).
- Work-up: After completion, the mixture is cooled to room temperature. Acidification is then carried out by adding a few drops of concentrated HCl (0.5M).
- Isolation and Purification: The resulting precipitate is isolated by filtration, dried, and then recrystallized from ethanol to yield the pure product.

Alternative Synthesis Route: Triphenylphosphine Catalysis

An alternative "green chemistry" approach utilizes triphenylphosphine (PPh₃) as a catalyst in ethanol, which can offer high yields and milder reaction conditions.[3]

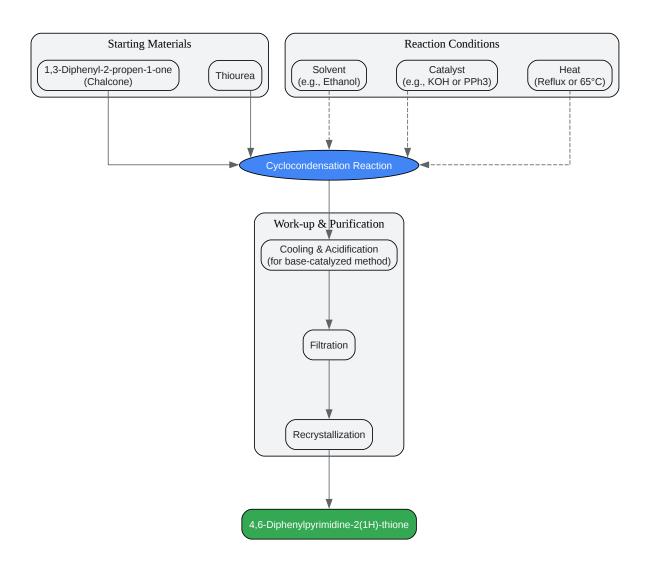
Experimental Protocol:



- Reactant Mixture: A mixture of 1,3-diaryl-2-propen-1-one (chalcone) and thiourea is prepared in ethanol.
- Catalyst Addition: A catalytic amount of triphenylphosphine (PPh₃) is added to the mixture.
- Reaction Condition: The reaction is heated to 65 °C.
- Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the product is isolated and purified, often through recrystallization.

Synthesis Workflow Diagram





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Caption: General workflow for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione.



Biological Activity and Therapeutic Potential

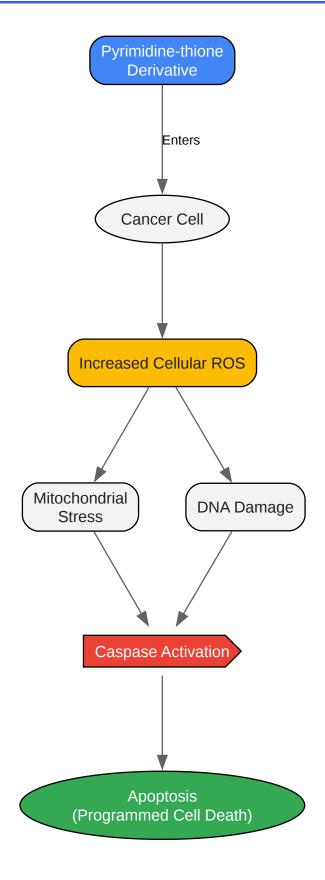
The pyrimidine-2(1H)-thione scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent 4,6-diphenylpyrimidine-2(1H)-thione is limited in the public domain, numerous studies on its derivatives highlight significant potential in oncology and neurodegenerative disease.

Anticancer Activity

Derivatives of dihydropyrimidin-2(1H)-thione have demonstrated notable cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. One key pathway implicated is the elevation of intracellular Reactive Oxygen Species (ROS). Excessive ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger programmed cell death.

Potential Mechanism of Action in Cancer Cells





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Caption: Conceptual pathway of ROS-induced apoptosis by pyrimidine-thione derivatives.



Enzyme Inhibition

Derivatives of 4,6-diphenylpyrimidine have been synthesized and evaluated as potent enzyme inhibitors, particularly for targets relevant to neurodegenerative disorders like Alzheimer's disease. A 2019 study by Kumar et al. investigated propargyl-containing 4,6-diphenylpyrimidine derivatives as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Table 2: Enzyme Inhibitory Activity of Selected 4,6-Diphenylpyrimidine Derivatives

Compound ID	Target Enzyme	IC50 (nM)
VB1	MAO-A	18.34 ± 0.38
AChE	30.46 ± 0.23	
BuChE	666.0 ± 30.0	_
VB8	MAO-A	1010.0 ± 70.42
AChE	9.54 ± 0.07	
(Data sourced from Kumar et al., ACS Chem Neurosci. 2019, 10, 1, 252–265. Note: IC50 values are for specific derivatives, not the parent compound.)		

These findings underscore the versatility of the 4,6-diphenylpyrimidine scaffold, suggesting that modifications can tune its selectivity and potency for various enzymatic targets.

Conclusion

4,6-Diphenylpyrimidine-2(1H)-thione is a readily synthesizable heterocyclic compound that serves as a valuable scaffold for medicinal chemistry research. Its straightforward synthesis from chalcone precursors allows for the generation of diverse chemical libraries. While comprehensive biological data on the parent compound is not widely published, extensive research into its derivatives reveals potent anticancer and enzyme inhibitory activities. This guide provides foundational knowledge, practical synthesis protocols, and an overview of the



therapeutic potential of this compound class, serving as a valuable resource for professionals in drug development and chemical research.

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